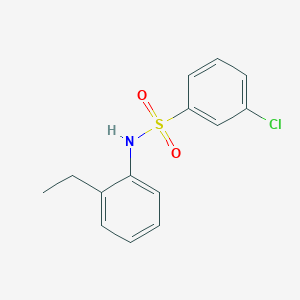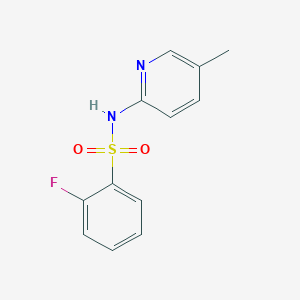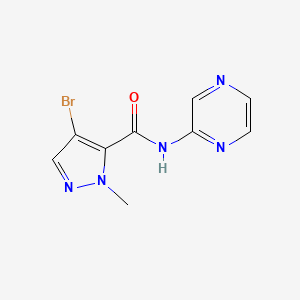![molecular formula C17H14ClF3N6S B10960935 2-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10960935.png)
2-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazole ring, a benzothieno ring, and a triazolo-pyrimidine moiety. These structural features contribute to its diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
The synthesis of 2-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step synthetic routes. One common method includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of appropriate starting materials under specific conditions to form the pyrazole ring.
Introduction of the trifluoromethyl group: This is achieved through a reaction with trifluoromethylating agents.
Formation of the benzothieno ring: This step involves cyclization reactions to form the benzothieno ring.
Formation of the triazolo-pyrimidine moiety: This is achieved through a series of cyclization and condensation reactions.
Industrial production methods often involve optimization of these steps to improve yield and reduce costs. This may include the use of catalysts, optimized reaction conditions, and purification techniques.
Analyse Des Réactions Chimiques
2-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and trifluoromethyl positions.
Cyclization: Cyclization reactions can be used to form additional ring structures.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has a wide range of scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as a neuroprotective and anti-neuroinflammatory agent. It has shown promising results in reducing inflammation and protecting neuronal cells.
Cancer Research: The compound has been investigated for its potential as a CDK2 inhibitor, showing significant cytotoxic activity against various cancer cell lines.
Antimicrobial Activity: The compound has demonstrated antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Chemical Biology: It is used as a tool compound in chemical biology to study various biological pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of 2-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple molecular targets and pathways:
Comparaison Avec Des Composés Similaires
2-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit CDK2 inhibitory activity and have been studied for their anticancer properties.
Triazolo-pyrimidine hybrids: These compounds share similar neuroprotective and anti-inflammatory properties.
Thiopyrimidine derivatives: These compounds have shown antimicrobial and anticancer activities.
The uniqueness of 2-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine lies in its combination of structural features and diverse biological activities, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C17H14ClF3N6S |
|---|---|
Poids moléculaire |
426.8 g/mol |
Nom IUPAC |
4-[[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]methyl]-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
InChI |
InChI=1S/C17H14ClF3N6S/c1-8-13(18)14(17(19,20)21)25-26(8)6-11-23-15-12-9-4-2-3-5-10(9)28-16(12)22-7-27(15)24-11/h7H,2-6H2,1H3 |
Clé InChI |
YBXQWURJOVXZGA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1CC2=NN3C=NC4=C(C3=N2)C5=C(S4)CCCC5)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3-Methoxyphenyl)sulfonyl]-4-(2-methylpropyl)piperazine](/img/structure/B10960863.png)
![13-(difluoromethyl)-4-[(2-methyl-4-nitroimidazol-1-yl)methyl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10960869.png)
![N-hexyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10960881.png)
![5-(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10960882.png)
![3-cyclopropyl-1,6-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10960887.png)


![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10960902.png)


![3-(5-chloro-2-methoxyphenyl)-5-[2-(4-chloro-1H-pyrazol-1-yl)propan-2-yl]-1,2,4-oxadiazole](/img/structure/B10960915.png)
![methyl 2-[({4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazol-3-yl}carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B10960919.png)

